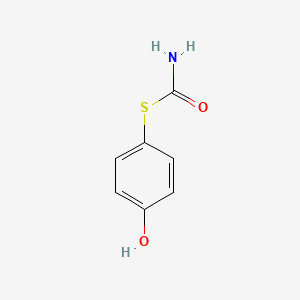
Thiocarbamic acid, p-hydroxyphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a thiocarbamate group attached to a p-hydroxyphenyl group. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiocarbamic acid, p-hydroxyphenyl ester can be synthesized through the reaction of dithiocarbonic acid-O,S-diesters with primary or secondary amines in aqueous or alcoholic solution . Another method involves the reaction of monothiocarbonic acid-O-ester-chlorides with the corresponding amines . The reaction conditions typically range between 20°C and 120°C, and the process may involve the use of elementary sulfur .
Industrial Production Methods
In industrial settings, this compound is produced by reacting salts of dithiocarbonic acid-O-esters (xanthogenates) with primary or secondary aliphatic amines in the presence of elementary sulfur . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Thiocarbamic acid, p-hydroxyphenyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are less commonly documented.
Substitution: The alkoxy group of the ester can be replaced by another group in substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong-acid catalyst.
Basic Hydrolysis (Saponification): Uses a base such as sodium hydroxide or potassium hydroxide to hydrolyze the ester, resulting in a carboxylate salt and an alcohol.
Major Products
Acidic Hydrolysis: Produces a carboxylic acid and an alcohol.
Basic Hydrolysis: Produces a carboxylate salt and an alcohol.
Applications De Recherche Scientifique
Thiocarbamic acid, p-hydroxyphenyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of thiocarbamic acid, p-hydroxyphenyl ester involves its interaction with molecular targets and pathways. For instance, in antioxidant applications, it may act by decomposing hydroperoxides and reducing peroxyl radicals . The specific molecular targets and pathways can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiocarbamates: Compounds containing the thiocarbamate group, such as S-alkyl thiocarbamates.
Esters: General esters like ethyl acetate and methyl butyrate
Uniqueness
Thiocarbamic acid, p-hydroxyphenyl ester is unique due to its combination of a thiocarbamate group with a p-hydroxyphenyl group, which imparts specific chemical and physical properties that are valuable in various applications .
Propriétés
Numéro CAS |
63716-25-6 |
|---|---|
Formule moléculaire |
C7H7NO2S |
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
S-(4-hydroxyphenyl) carbamothioate |
InChI |
InChI=1S/C7H7NO2S/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4,9H,(H2,8,10) |
Clé InChI |
CWDSCOFTWICACB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)SC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



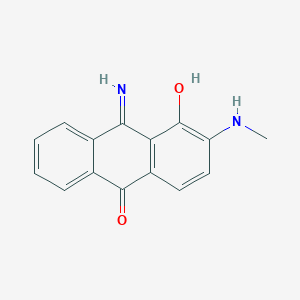
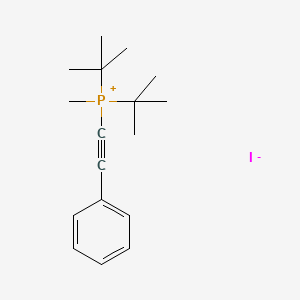

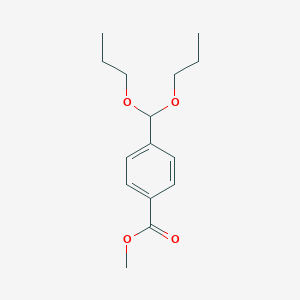
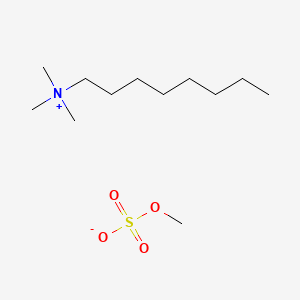
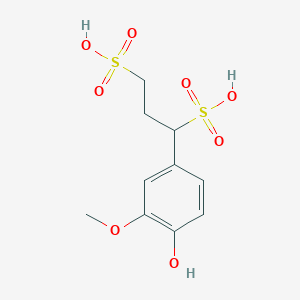
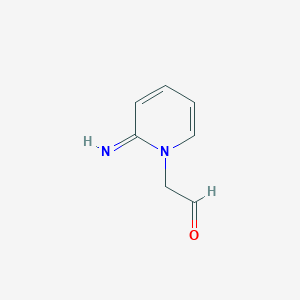
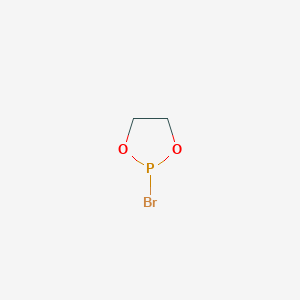

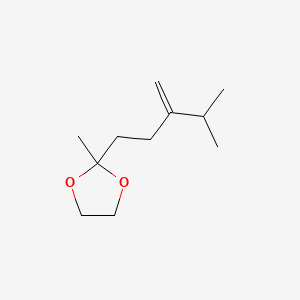
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)
![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)

